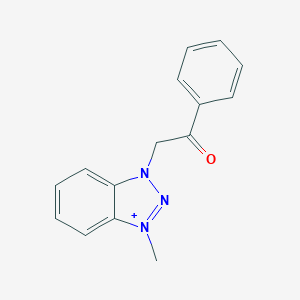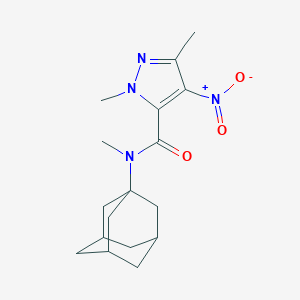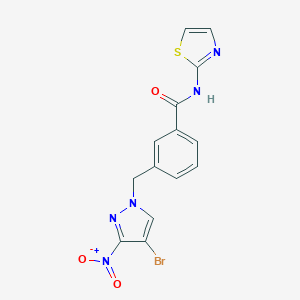
2-(3-Methylbenzotriazol-3-ium-1-yl)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylbenzotriazol-3-ium-1-yl)-1-phenylethanone, also known as Methylene Blue (MB), is a synthetic dye that has been widely used in various scientific research fields. MB has a unique chemical structure that makes it a versatile tool for a wide range of applications.
Wirkmechanismus
The mechanism of action of MB is complex and depends on the specific application. In general, MB acts as an electron acceptor and can undergo reversible oxidation-reduction reactions. MB can also intercalate with DNA and inhibit DNA synthesis. In addition, MB can bind to proteins and alter their conformation and function.
Biochemical and Physiological Effects:
MB has been shown to have various biochemical and physiological effects. MB can increase mitochondrial respiration and ATP synthesis, which can improve cellular energy metabolism. MB can also inhibit the activity of nitric oxide synthase (NOS) and reduce the production of nitric oxide (NO), which can have anti-inflammatory effects. MB has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MB has several advantages for lab experiments, including its low cost, high stability, and easy availability. MB is also relatively non-toxic and can be used at high concentrations without causing significant harm to cells or tissues. However, MB has some limitations, including its non-specific binding to proteins and other biomolecules, which can interfere with some assays. MB can also be phototoxic and can generate ROS and RNS when exposed to light.
Zukünftige Richtungen
There are several future directions for MB research. One direction is to explore the potential therapeutic applications of MB in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to develop new MB derivatives with improved properties, such as higher selectivity and lower toxicity. Finally, the development of new methods for MB delivery and targeting could improve the efficacy and specificity of MB-based therapies.
Conclusion:
In conclusion, MB is a versatile tool for scientific research with various applications in biochemistry, neuroscience, and pharmacology. MB has unique chemical properties that make it a valuable tool for studying oxidative stress, energy metabolism, and protein function. MB has several advantages for lab experiments, but also has some limitations that need to be considered. Future research on MB could lead to new therapeutic applications and improved methods for MB delivery and targeting.
Synthesemethoden
MB can be synthesized through various methods, but the most common method is the reduction of N,N,N',N'-tetramethyl-para-phenylenediamine (TMPD) with sodium dithionite in the presence of a base. The reaction produces a mixture of MB and its reduced form, leucomethylene blue (LMB), which can be separated by chromatography.
Wissenschaftliche Forschungsanwendungen
MB has been used in various scientific research fields, including biochemistry, neuroscience, and pharmacology. MB has been shown to have antioxidant properties and can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). MB has also been used as a redox indicator in biochemical assays, as well as a photosensitizer in photodynamic therapy.
Eigenschaften
Molekularformel |
C15H14N3O+ |
|---|---|
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
2-(3-methylbenzotriazol-3-ium-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H14N3O/c1-17-13-9-5-6-10-14(13)18(16-17)11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3/q+1 |
InChI-Schlüssel |
ISIIFXQESMMKEH-UHFFFAOYSA-N |
SMILES |
C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)


![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)
